molecular formula C7H12ClN3O3 B13506315 Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride

Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride

Cat. No.: B13506315
M. Wt: 221.64 g/mol
InChI Key: GYMFSFCZABCDBA-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with methylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

  • Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
  • 4-amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide

Comparison: Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride is unique due to its specific structural features and the presence of the oxadiazole ring. This ring imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .

Biological Activity

Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride (CAS Number: 2624123-14-2) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

This compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₆H₁₀ClN₃O₃
Molecular Weight 207.62 g/mol
MDL No. MFCD13196113
PubChem CID 45792368
Appearance White powder
Storage Temperature Room Temperature

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole can effectively inhibit bacterial growth. This compound was tested against various bacterial strains, demonstrating notable activity similar to other oxadiazole derivatives .

Antitumor Potential

The compound's structure suggests potential antitumor activity. A study on related oxadiazole compounds revealed that certain modifications could enhance cytotoxic effects against cancer cell lines. The presence of the oxadiazole ring in this compound may contribute to its ability to induce apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxicity of the compound on various cancer cell lines, including breast and colon cancer cells. Results showed that the compound induced significant cell death at micromolar concentrations, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of electron-donating groups and specific substitutions on the oxadiazole ring have been correlated with increased biological activity .

Comparative Data

The following table summarizes the biological activities of related oxadiazole compounds:

Compound NameActivity TypeIC₅₀ (µg/mL)
Oxadiazole Derivative AAntimicrobial10
Oxadiazole Derivative BAntitumor5
This compoundAntimicrobial/Antitumor<10

Q & A

Q. Basic: What synthetic strategies are recommended for preparing Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride, and how is purity assessed?

Answer:
A common approach involves coupling reactions, such as triazine-mediated methods, to introduce the 1,2,5-oxadiazole (furazan) moiety. For example, stepwise functionalization using trichlorotriazine derivatives (as in triazine coupling protocols) can be adapted for oxadiazole formation . Purification typically employs recrystallization or column chromatography. Purity is assessed via:

  • HPLC (retention time comparison with standards).
  • NMR spectroscopy (1H/13C for functional group confirmation, e.g., ester carbonyl at ~170 ppm).
  • Elemental analysis (to verify stoichiometry of the hydrochloride salt).
  • Mass spectrometry (molecular ion peak matching calculated m/z).

Q. Basic: What safety measures are critical when handling this compound in laboratory settings?

Answer:

  • Use engineering controls (fume hoods) to limit airborne exposure .
  • Wear PPE (gloves, lab coats, goggles) to prevent skin/eye contact.
  • Store at −20°C to maintain stability, as recommended for structurally similar hydrochloride salts .
  • Implement emergency protocols (eye wash stations, showers) for accidental exposure .
  • Avoid contamination by prohibiting food/drink in labs and enforcing strict hygiene practices .

Q. Basic: Which spectroscopic methods are essential for confirming the compound’s structural integrity?

Answer:

  • 1H/13C NMR : Identify ester (-COOCH3), amino (-NH2), and oxadiazole (C=N-O) signals. For example, oxadiazole protons typically resonate at δ 8.5–9.5 ppm .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. Advanced: How can researchers optimize the cyclization step to form the 1,2,5-oxadiazol-3-yl moiety?

Answer:

  • Reaction conditions : Use dehydrating agents (e.g., POCl3 or PCl5) to promote cyclization of amidoxime precursors.
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst screening : Evaluate Lewis acids (e.g., ZnCl2) to enhance yield.
  • In-process monitoring : Track progress via TLC or HPLC to identify optimal reaction termination points .

Q. Advanced: What analytical approaches resolve discrepancies in melting points between synthesized batches?

Answer:

  • Differential Scanning Calorimetry (DSC) : Assess polymorphic forms or hydrate/solvate formation.
  • Recrystallization solvent studies : Test polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents to isolate pure phases.
  • Thermogravimetric Analysis (TGA) : Rule out solvent residues or decomposition during heating.
  • Cross-validate with literature data for analogous hydrochloride salts (e.g., DL-tyrosine methyl ester HCl, mp: −20°C storage recommended) .

Q. Advanced: How to mitigate byproduct formation during esterification of the amino acid precursor?

Answer:

  • Protective groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield the amine during esterification .
  • pH control : Maintain mildly acidic conditions (pH 4–5) to minimize racemization.
  • Stoichiometry optimization : Adjust molar ratios of coupling reagents (e.g., DCC/DMAP) to reduce unreacted intermediates.
  • Purification : Employ gradient elution in flash chromatography to separate esterified product from hydrolyzed byproducts .

Q. Advanced: How does the hydrochloride salt form influence the compound’s solubility and stability?

Answer:

  • Solubility profiling : Test in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, methanol). Hydrochloride salts generally enhance aqueous solubility but may reduce stability in humid environments.
  • Stability studies : Conduct accelerated degradation under heat (40–60°C) and light to identify decomposition pathways (e.g., hydrolysis of the oxadiazole ring).
  • Counterion comparison : Synthesize freebase or alternative salts (e.g., trifluoroacetate) to benchmark physicochemical properties .

Q. Advanced: How should researchers address conflicting reports on the compound’s reactivity in nucleophilic environments?

Answer:

  • Conditional screening : Vary solvent polarity (e.g., DMF vs. THF) and nucleophile strength (e.g., primary vs. tertiary amines).
  • Kinetic studies : Use in situ NMR or LC-MS to track reaction progress and intermediate formation.
  • Computational modeling : Employ DFT calculations to predict electrophilic sites on the oxadiazole ring.
  • Cross-reference with structurally similar compounds (e.g., pyrazole derivatives) to identify reactivity trends .

Properties

Molecular Formula

C7H12ClN3O3

Molecular Weight

221.64 g/mol

IUPAC Name

methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C7H11N3O3.ClH/c1-4-6(10-13-9-4)3-5(8)7(11)12-2;/h5H,3,8H2,1-2H3;1H

InChI Key

GYMFSFCZABCDBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CC(C(=O)OC)N.Cl

Origin of Product

United States

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